6-Methoxy-8-nitro-2-quinolinamine
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Overview
Description
6-Methoxy-8-nitro-2-quinolinamine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antimalarial, antileishmanial, and antimicrobial properties . This compound, with its unique structural features, has garnered attention in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-nitro-2-quinolinamine typically involves the nitration of 6-methoxyquinoline followed by amination. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate and sulfuric acid . Another method involves the Skraup reaction, which requires careful control of temperature and reaction conditions to avoid violent reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-8-nitro-2-quinolinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 6-methoxy-2,8-diaminoquinoline.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as Raney nickel and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Various oxidized quinoline derivatives.
Reduction: 6-Methoxy-2,8-diaminoquinoline.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6-Methoxy-8-nitro-2-quinolinamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other quinoline derivatives.
Biology: Investigated for its potential as an antimalarial and antimicrobial agent.
Medicine: Explored for its therapeutic potential against drug-resistant parasites and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-nitro-2-quinolinamine involves its interaction with various molecular targets and pathways. In antimalarial applications, it is believed to interfere with the parasite’s heme detoxification process, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
8-Quinolinamine: Shares similar biological activities but differs in its substitution pattern.
2-tert-butylprimaquine: A potent antimalarial compound with a different substitution on the quinoline ring.
4,5-disubstituted-8-quinolinamines: Known for their antimalarial and antimicrobial properties.
Uniqueness: 6-Methoxy-8-nitro-2-quinolinamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of methoxy and nitro groups enhances its potential as a versatile compound in various research applications.
Properties
CAS No. |
64992-74-1 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
6-methoxy-8-nitroquinolin-2-amine |
InChI |
InChI=1S/C10H9N3O3/c1-16-7-4-6-2-3-9(11)12-10(6)8(5-7)13(14)15/h2-5H,1H3,(H2,11,12) |
InChI Key |
XFXSZTHZHKQTEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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